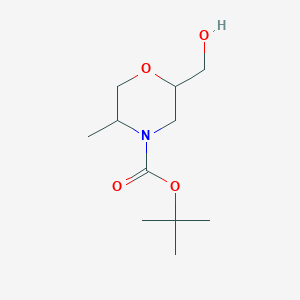

Tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate is an organic compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a methyl group attached to a morpholine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and formaldehyde. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The carbonyl group in the carboxylate moiety can be reduced to form an alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

Oxidation: The major product is the corresponding carboxylic acid derivative.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products are the substituted morpholine derivatives, depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines and alcohols.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the tert-butyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The morpholine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 4-hydroxymethylmorpholine-4-carboxylate

- Tert-butyl 2-methylmorpholine-4-carboxylate

- Tert-butyl 2-(hydroxymethyl)-morpholine-4-carboxylate

Uniqueness

Tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate is unique due to the presence of both a hydroxymethyl group and a methyl group on the morpholine ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry. The tert-butyl group also enhances the compound’s stability and lipophilicity, further contributing to its uniqueness.

Biological Activity

Tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C₁₀H₁₉NO₄. The compound features a morpholine ring, which is known for its ability to interact with various biological targets.

The biological activities of this compound are primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may exhibit:

- Anti-inflammatory Effects : Similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

- Antioxidant Activity : The presence of hydroxymethyl and morpholine groups may facilitate free radical scavenging, reducing oxidative stress in biological systems.

1. In Vitro Studies

Recent research has focused on evaluating the compound's effects on various cell lines:

- Cytotoxicity : Studies indicated that this compound exhibited selective cytotoxicity against certain cancer cell lines while sparing normal cells, suggesting a potential role in cancer therapy.

- IC50 Values : In preliminary assays, the compound demonstrated IC50 values in the low micromolar range against specific cancer cell lines, indicating moderate potency.

2. Case Studies

A notable study involved the synthesis and evaluation of derivatives based on this compound, leading to enhanced biological activity:

- Synthesis of Derivatives : Researchers synthesized various analogs and tested them against human purine nucleoside phosphorylase (PNP), revealing that modifications to the morpholine structure could significantly enhance inhibitory activity.

- Selectivity : Some derivatives showed over 60-fold selectivity for PNP from pathogenic bacteria compared to human enzymes, highlighting their therapeutic potential in treating infections without affecting human cells.

Data Table: Biological Activity Summary

| Activity Type | Description | IC50/CC50 Values |

|---|---|---|

| Cytotoxicity | Selective against cancer cell lines | Low micromolar range |

| Anti-inflammatory | Potential COX inhibition | Not quantified |

| Antioxidant | Free radical scavenging potential | Not quantified |

| Selectivity for PNP | High selectivity for bacterial PNP over human PNP | >60-fold |

Implications for Therapeutic Applications

The promising biological activities of this compound suggest its potential in several therapeutic areas:

- Cancer Therapy : Its selective cytotoxicity indicates possible applications as an anticancer agent.

- Infectious Diseases : The selectivity for pathogenic enzymes opens avenues for developing antibiotics that minimize harm to human cells.

Properties

IUPAC Name |

tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-8-7-15-9(6-13)5-12(8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGEFRGPCFOEDNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(CN1C(=O)OC(C)(C)C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.